

Technical Guide: Reactivity Profile of 2-Chloro-5-(trifluoromethoxy)phenol

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Compound of Interest

Compound Name:	2-Chloro-5-(trifluoromethoxy)phenol
CAS No.:	139625-85-7
Cat. No.:	B176953

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Executive Summary

2-Chloro-5-(trifluoromethoxy)phenol (CAS: 139625-85-7) is a specialized halogenated phenolic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical candidates.^{[1][2]} It serves as a high-value scaffold for introducing the trifluoromethoxy (

) group—a privileged motif in medicinal chemistry known for enhancing metabolic stability and lipophilicity without significantly increasing steric bulk compared to a methoxy group.

This guide details the molecule's electronic architecture, synthesis pathways, and divergent reactivity profile, providing researchers with a roadmap for orthogonal functionalization.

Molecular Architecture & Electronic Profile

Understanding the electronic push-pull dynamics of this molecule is prerequisite to predicting its reactivity in complex sequences.

Substituent	Position	Electronic Effect ()	Directing Effect (EAS)	Impact on Reactivity
Hydroxyl (-OH)	C1	Strong Donor ()	Ortho/Para (Strong)	Primary activator; dictates regioselectivity of electrophilic aromatic substitution (EAS).
Chlorine (-Cl)	C2	Weak Withdrawer ()	Ortho/Para (Weak)	Deactivates ring slightly; serves as a handle for Pd-catalyzed cross-coupling.
Trifluoromethoxy (-OCF ₃)	C5	Withdrawer ()	Ortho/Para	Increases acidity of phenol; significantly boosts lipophilicity ().

Strategic Analysis: vs.

Researchers often conflate this molecule with its trifluoromethyl analog. The distinction is critical:

- (Trifluoromethyl): Purely electron-withdrawing (inductive + resonance). Meta-directing.
- (Trifluoromethoxy): Electron-withdrawing by induction but electron-donating by resonance (lone pair on oxygen). This allows the

group to stabilize carbocations at ortho/para positions, albeit weakly.

- Consequence: In **2-Chloro-5-(trifluoromethoxy)phenol**, the **CF₃O** group reinforces the directing effects of the hydroxyl group, making the ring more electron-rich than the **OH** analog, though still deactivated relative to phenol.

Synthesis & Preparation

The primary route to accessing this core is the regioselective chlorination of 3-(trifluoromethoxy)phenol.

Protocol: Regioselective Chlorination

Objective: Install chlorine at C2 (ortho to OH, para to

) while avoiding over-chlorination.

- Starting Material: 3-(Trifluoromethoxy)phenol (CAS 828-27-3).
- Reagent: Sulfuryl chloride (SO2Cl2) or N-Chlorosuccinimide (NCS).
- Conditions:
 - Solvent: CH2Cl2 or Toluene.
 - Temperature: 0°C to Room Temperature.
 - Mechanism: The hydroxyl group strongly activates positions 2, 4, and 6. The **CF₃O** group at C3 directs ortho/para (to positions 2, 4, 6 relative to itself).
 - C2: Ortho to OH, Ortho to **CF₃O**. (Sterically crowded but electronically activated).
 - C4: Para to OH, Ortho to **CF₃O**.

. (Often the primary site for EAS).

- C6: Ortho to OH, Para to

. (Leads to the 2-chloro isomer if numbering changes).

- Note: Careful control of stoichiometry (1.0 eq NCS) is required to favor the mono-chlorinated product. Separation of isomers (2-chloro vs 4-chloro) is typically achieved via column chromatography or fractional distillation.

Reactivity Profile (The Core)

The molecule offers three distinct handles for functionalization, which can be engaged orthogonally.

A. Phenolic Reactivity (Nucleophilic)

The phenol proton is more acidic than unsubstituted phenol (

vs. 10) due to the electron-withdrawing nature of Cl and

- O-Alkylation: Readily reacts with alkyl halides () in the presence of weak bases (, Acetone/DMF) to form ethers.
- O-Arylation: Participates in or Chan-Lam coupling.
- Protection: Essential if engaging the aryl chloride in lithiation chemistry. Common protecting groups: MOM, SEM, or Benzyl.

B. Aryl Chloride Reactivity (Electrophilic)

The C2-Chlorine bond is activated for oxidative addition by Palladium, facilitated by the electron-poor nature of the ring.

- Suzuki-Miyaura Coupling: Couples with aryl/heteroaryl boronic acids.[3]
 - Catalyst:

or

/XPhos.
 - Base:

or

.
 - Solvent: Dioxane/Water or Toluene.
- Buchwald-Hartwig Amination: Efficient route to aniline derivatives.
 - Ligand Choice: Bulky phosphines (e.g., BrettPhos) are recommended to prevent chelation by the adjacent phenol (if unprotected) or

.

C. Electrophilic Aromatic Substitution (EAS)

When introducing a third substituent (e.g., Br,

), the directing effects compete.

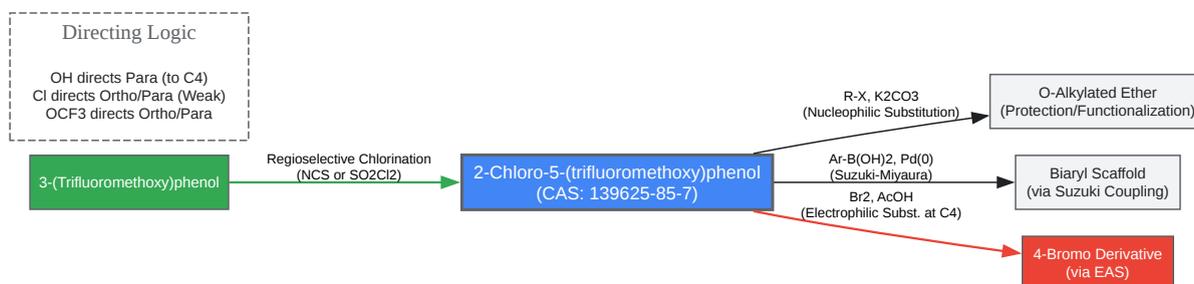
- Dominant Director: Hydroxyl (-OH).
- Target Site: C4 (Para to OH).
 - The C4 position is para to the strongest activator (OH) and ortho to the

group.
 - Example: Bromination with

yields 4-Bromo-2-chloro-5-(trifluoromethoxy)phenol.

Visualizing the Reactivity Landscape

The following diagram maps the logical flow of functionalization for this scaffold.



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Figure 1: Divergent synthesis and reactivity map. The central core can be elaborated via three orthogonal pathways: O-alkylation, Pd-catalyzed coupling at C2, and electrophilic substitution at C4.

Handling, Stability & Safety

Physical Properties[4]

- Appearance: Colorless to light yellow liquid or low-melting solid.
- Molecular Weight: 212.55 g/mol .
- Solubility: Soluble in organic solvents (DCM, EtOAc, MeOH); sparingly soluble in water.

Safety Protocols

- Corrosivity: As a halogenated phenol, it is corrosive to skin and eyes.[4] Wear chemically resistant gloves (Nitrile/Neoprene) and eye protection.
- Acidic Vapors: Chlorination reactions or thermal decomposition may release HCl or HF. Always operate in a fume hood.

- Storage: Store under inert atmosphere (or Ar) at 2-8°C to prevent oxidation of the phenol, which can lead to quinone formation (darkening of the sample).

References

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